

TAK-901 Hydrochloride: A Technical Guide to Target Kinases and Binding Affinity

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Compound of Interest

Compound Name: TAK-901 hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target kinases and binding affinity of **TAK-901 hydrochloride**, an investigational, multi-targeted Aurora B kinase inhibitor. The information is compiled from preclinical studies and is intended to serve as a resource for researchers in oncology and drug development.

Executive Summary

TAK-901 is a novel, potent, and time-dependent inhibitor of Aurora B kinase, a key regulator of mitosis.[1] It also demonstrates inhibitory activity against a panel of other kinases, though its cellular activity is most pronounced against Aurora B, FLT3, and FGFR2.[1][2] Its mechanism of action involves the suppression of histone H3 phosphorylation, a direct substrate of Aurora B, leading to endoreduplication and polyploidy, ultimately inhibiting cell proliferation in various cancer cell lines.[1][2] This document details the specific binding affinities, summarizes key experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.

Target Kinase Profile and Binding Affinity

TAK-901 has been profiled against a broad panel of kinases, demonstrating potent inhibitory activity against several key targets. The binding affinity and inhibitory concentrations are summarized below.

Biochemical Assay Data

The following table summarizes the in vitro inhibitory activity of TAK-901 against various purified kinases.

Target Kinase	IC50 (nM)	Notes
Aurora B	15[3][4]	Time-dependent, tight-binding inhibition[2]
Aurora A	21[3][4]	Not time-dependent[2]
JAK3	1.2[5]	
c-Src	1.3[5]	
CLK2	<2.0[5]	
FGR	<2.0[5]	
YES1	<2.0[5]	
FLT3	Similar to Aurora A/B[5]	
FGFR	Similar to Aurora A/B[5]	

Cellular Assay Data

The following table presents the effective concentrations of TAK-901 required to inhibit cellular processes mediated by its target kinases.

Cellular Target/Process	Cell Line	EC50 (μM)
Histone H3 Phosphorylation	PC3	0.16[3]
FLT3 Autophosphorylation	MV4-11	0.25[2]
FGFR2 Autophosphorylation	KATO-III	0.22[2]

Kinetic and Affinity Constants for Aurora B

TAK-901 exhibits tight-binding, time-dependent inhibition of the Aurora B/INCENP complex.

Parameter	Value
Affinity Constant (Kd)	0.02 nM[5][6]
Dissociation Half-life (t1/2)	920 minutes[5][6]
On-rate Constant (kon)	$5.6 \times 10^5 \text{ M}^{-1}\text{sec}^{-1}$ [2]
Off-rate Constant (koff)	$1.3 \times 10^{-5} \text{ sec}^{-1}$ [2]

Experimental Protocols

This section details the methodologies used to characterize the activity of TAK-901.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of TAK-901 required to inhibit 50% of the activity (IC50) of purified kinases.

Methodology:

- Enzyme activities of Aurora A/TPX2 and Aurora B/INCENP complexes are assayed at room temperature in a buffer containing serially diluted TAK-901.[3]
- For Aurora A/TPX2, 2 nM of the enzyme complex is assayed with 100 nM FL-Kemptide and 1 mM ATP.[3]
- For Aurora B/INCENP, 0.8 nM of the enzyme complex is assayed with 100 nM 5-carboxy-fluorescein-GRTGRRNSI-NH2 (FL-PKAtide) and 10 mM ATP.[3]
- For time-dependent inhibition studies, Aurora B/INCENP is pre-incubated with TAK-901 for 1 hour at room temperature before the addition of 150 μM ATP to initiate the reaction.[3]
- Product formation is quantified using an IMAP (Immobilized Metal Affinity-based Phosphorescence) detection system.[3]
- For slow progress curve analysis of TAK-901 binding to Aurora B/INCENP, a LabChip off-chip mobility shift assay is utilized. The enzyme reaction is initiated by adding 0.1 nmol/L

Aurora B/INCENP to a reaction mixture containing 1 mmol/L ATP, 2 μ mol/L FL-PKAtide, and serial dilutions of TAK-901.[2]

Cellular Proliferation Assay

Objective: To determine the effective concentration of TAK-901 that inhibits cell proliferation by 50% (EC50).

Methodology:

- Cells are plated in 96-well microtiter plates and incubated with serial dilutions of TAK-901 for 72 hours.[3]
- Cell proliferation is determined by either:
 - BrdUrd Incorporation: An ELISA-based analysis of bromodeoxyuridine (BrdUrd) incorporation into DNA.[3]
 - MTS Assay: For confluent, non-dividing cells like IMR-90 fibroblasts, an MTS assay is conducted to measure cell viability.[3]

Immunoblotting for Histone H3 Phosphorylation

Objective: To assess the inhibition of Aurora B kinase activity in intact cells by measuring the phosphorylation of its substrate, histone H3.

Methodology:

- PC3 cells are treated with varying concentrations of TAK-901.[2]
- Whole-cell lysates are prepared using a buffer containing 62.5 mmol/L Tris-HCl (pH 7), 1% SDS, and 10% glycerol.[2]
- Proteins are separated by SDS-PAGE and transferred to a membrane.
- The membrane is probed with primary antibodies specific for phosphorylated histone H3 (Ser10) and total histone H3.

- Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. The EC50 is determined from the dose-response curve.^[2]

Flow Cytometry for Cell Cycle Analysis

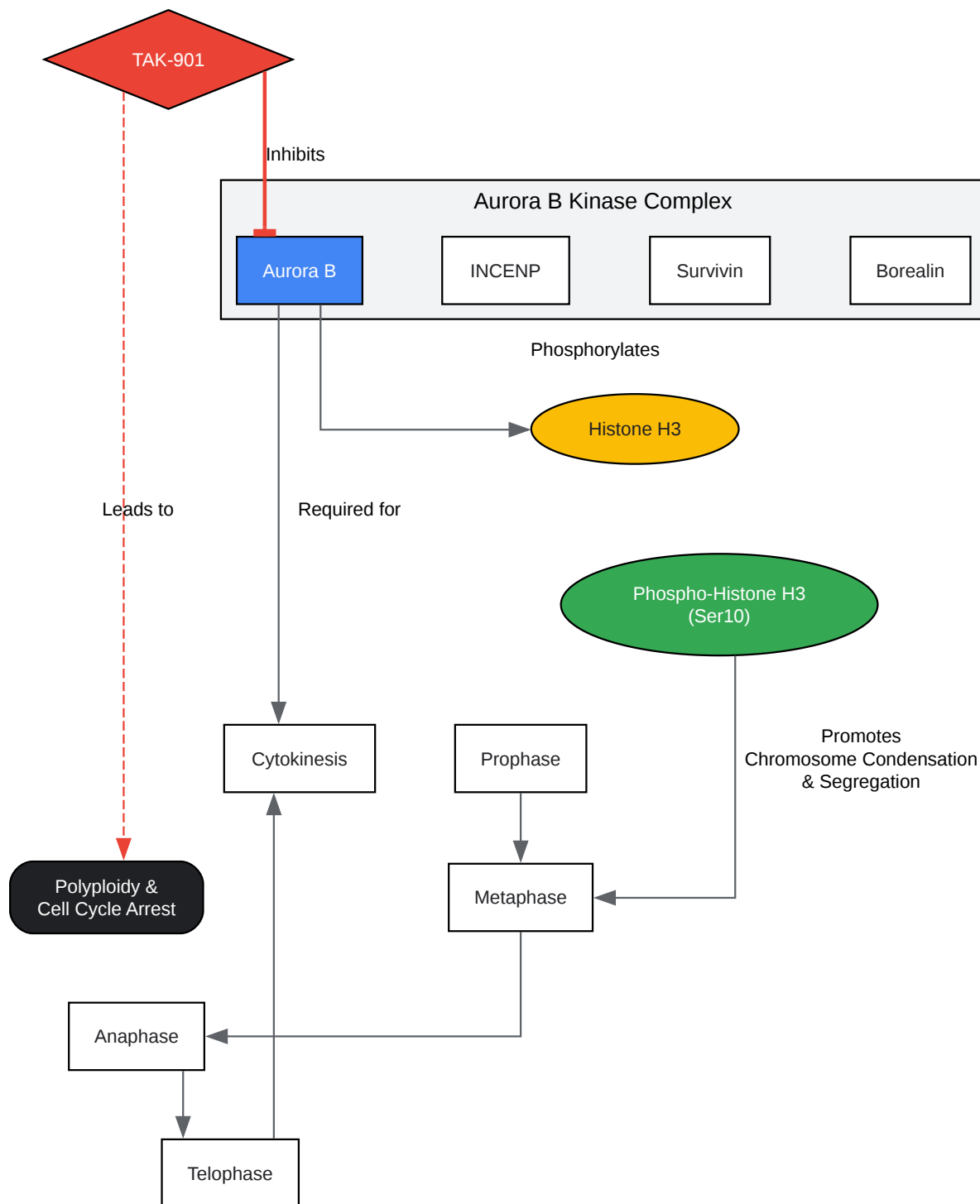
Objective: To analyze the effect of TAK-901 on cell cycle progression and the induction of polyploidy.

Methodology:

- HL60 cells are incubated for 48 hours with a concentration dilution series of TAK-901.^[2]
- Cells are harvested, fixed, and stained with a fluorescent DNA dye (e.g., propidium iodide).
- The DNA content of individual cells is measured using a flow cytometer.
- The resulting histograms are analyzed to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and to quantify the induction of polyploidy (cells with >4N DNA content).^[2]

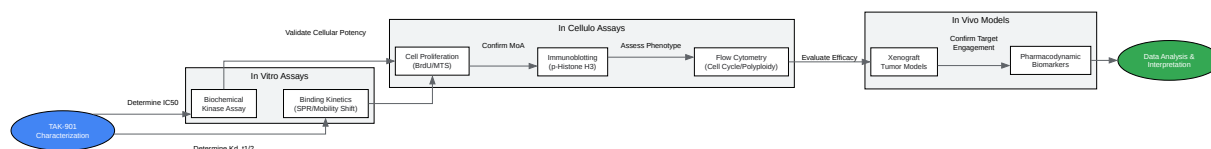
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by TAK-901 and a typical experimental workflow for its characterization.



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Caption: TAK-901 inhibits Aurora B, preventing Histone H3 phosphorylation and disrupting mitosis, leading to polyploidy.



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Caption: Experimental workflow for the preclinical characterization of TAK-901.

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